
C14H28N2O4S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C14H28N2O4S2 di-boc-cystamine . It is a white solid widely used in organic synthesis, particularly for protecting thiol groups. This compound plays a crucial role in the preparation of peptide and protein conjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-boc-cystamine can be synthesized through various methods. One common approach involves the reaction of cystamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields di-boc-cystamine with high purity .
Industrial Production Methods: Industrial production of di-boc-cystamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Di-boc-cystamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: Reduction of di-boc-cystamine can break disulfide bonds, yielding free thiol groups.
Substitution: It can participate in substitution reactions where the Boc protecting groups are removed under acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Removal of Boc groups yields cystamine.
Aplicaciones Científicas De Investigación
Di-boc-cystamine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly for protecting thiol groups during chemical reactions.
Biology: Di-boc-cystamine is employed in the study of redox biology and disulfide bond formation.
Industry: Di-boc-cystamine is used in the production of various biochemical reagents and intermediates
Mecanismo De Acción
The mechanism of action of di-boc-cystamine involves its ability to protect thiol groups by forming stable disulfide bonds. This protection is crucial during peptide and protein synthesis, preventing unwanted reactions with other functional groups. The Boc protecting groups can be selectively removed under acidic conditions, allowing for controlled release of the thiol groups .
Comparación Con Compuestos Similares
Cystamine: Similar to di-boc-cystamine but lacks the Boc protecting groups.
Di-tert-butyl dicarbonate (Boc2O): Used in the synthesis of di-boc-cystamine.
Dithiothreitol (DTT): A reducing agent that can break disulfide bonds.
Uniqueness: Di-boc-cystamine is unique due to its dual functionality of protecting thiol groups and being easily removable under acidic conditions. This makes it highly valuable in peptide and protein synthesis, where selective protection and deprotection of functional groups are essential .
Propiedades
Fórmula molecular |
C14H28N2O4S2 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)16(8-10-22-21-9-7-15)12(18)20-14(4,5)6/h7-10,15H2,1-6H3 |
Clave InChI |
GDQAOWSFAQASER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCSSCCN)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)


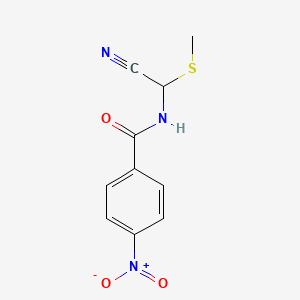
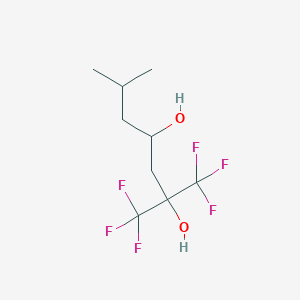
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
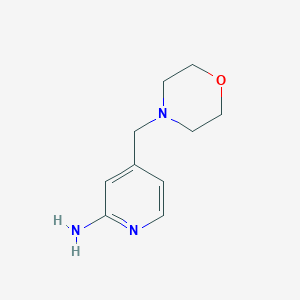
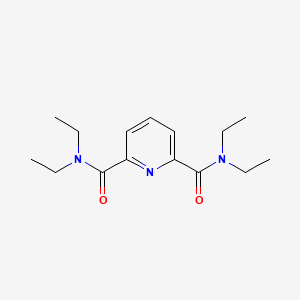
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
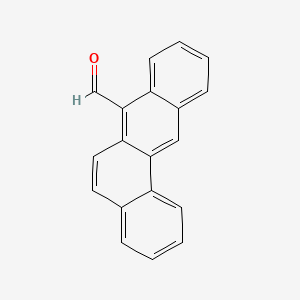

![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
